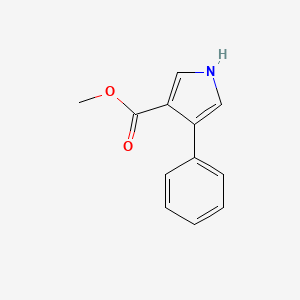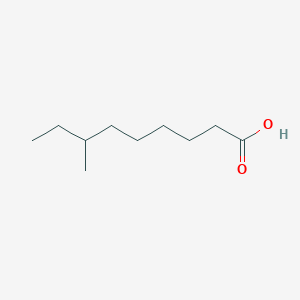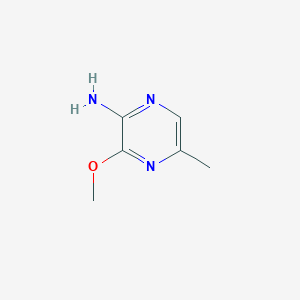![molecular formula C8H18NO4P B1600023 Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester CAS No. 3842-86-2](/img/structure/B1600023.png)
Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester
Overview
Description
Diethyl N,N-dimethylcarbamoylmethylphosphonate is an organophosphorus compound with a variety of applications in chemical synthesis and industrial processes. This compound is characterized by its unique structure, which includes both carbamoyl and phosphonate functional groups, making it a versatile reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with N,N-dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of catalysts and advanced purification techniques also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl N,N-dimethylcarbamoylmethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl or phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted carbamoyl phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl N,N-dimethylcarbamoylmethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Diethyl N,N-dimethylcarbamoylmethylphosphonate is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl N,N-dimethylcarbamoylmethylphosphonate: Known for its versatility in chemical synthesis.
N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent with a different functional group structure.
Dimethylacetamide (DMAc): Used as a solvent in organic synthesis with different chemical properties.
Uniqueness
Diethyl N,N-dimethylcarbamoylmethylphosphonate stands out due to its dual functional groups, which provide unique reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-diethoxyphosphoryl-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO4P/c1-5-12-14(11,13-6-2)7-8(10)9(3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNSSEKVTXYNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456225 | |
| Record name | diethyl N,N-dimethylcarbamoylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3842-86-2 | |
| Record name | diethyl N,N-dimethylcarbamoylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)









